molecular formula C8H11IN2O2S B127209 4-Amino-3-iodo-N-methyl-benzenemethanesulfonamide CAS No. 151140-66-8

4-Amino-3-iodo-N-methyl-benzenemethanesulfonamide

Cat. No.: B127209
CAS No.: 151140-66-8
M. Wt: 326.16 g/mol
InChI Key: RXEPUECCBQHJEV-UHFFFAOYSA-N
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Description

4-Amino-3-iodo-N-methyl-benzenemethanesulfonamide is a chemical reagent designed for research and development purposes. This compound is part of the benzenesulfonamide class, which has a significant history in medicinal chemistry. Sulfonamides are known for their versatile biological activities and are extensively investigated in drug discovery . The core structure of 4-Amino-N-methylbenzenemethanesulfonamide, a closely related compound, is recognized as a key intermediate in the synthesis of pharmaceutical agents, most notably the migraine medication Sumatriptan . Its molecular structure, featuring reactive amino and sulfonamide groups, makes it a versatile building block for the synthesis of more complex molecules . Researchers modify functional groups attached to the sulfonamide scaffold to enhance specific properties or target particular biological processes . The iodine substituent in the 3-position of this specific derivative offers a unique site for further chemical modification, for instance, via metal-catalyzed cross-coupling reactions, making it a valuable intermediate for creating diverse compound libraries for screening. Benzenesulfonamide derivatives are currently studied for a wide range of therapeutic applications. They act as potent inhibitors of carbonic anhydrase isoforms, which are targets for conditions like glaucoma, epilepsy, and cerebral ischemia . Furthermore, certain sulfonamide derivatives have demonstrated promising anti-proliferative activity against various human cancer cell lines, including HepG2 hepatocellular carcinoma and MCF-7 breast cancer, suggesting their potential as antitumor agents . The biological efficacy of these compounds is often corroborated through computational studies and molecular docking simulations . This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1-(4-amino-3-iodophenyl)-N-methylmethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11IN2O2S/c1-11-14(12,13)5-6-2-3-8(10)7(9)4-6/h2-4,11H,5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXEPUECCBQHJEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)CC1=CC(=C(C=C1)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11IN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70444533
Record name 1-(4-Amino-3-iodophenyl)-N-methylmethanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70444533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151140-66-8
Record name 1-(4-Amino-3-iodophenyl)-N-methylmethanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70444533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

4-Amino-3-iodo-N-methyl-benzenemethanesulfonamide, also known as a sulfonamide derivative, has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This compound is characterized by its unique structure, which includes an amino group, an iodine atom, and a sulfonamide moiety. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

The chemical structure of this compound can be summarized as follows:

  • Molecular Formula : C7H10IN2O2S
  • Molecular Weight : 296.14 g/mol
  • CAS Number : 151140-66-8

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Notably, it has been studied for its inhibitory effects on carbonic anhydrases (CAs), which are enzymes that play crucial roles in physiological processes such as respiration and acid-base balance.

Target Enzymes

Research indicates that this compound exhibits significant binding affinity to multiple isoforms of carbonic anhydrases, particularly CA I and CA II. The sulfonamide group is critical for the inhibition mechanism, as it coordinates with the zinc ion present in the active site of these enzymes.

Biological Activity and Pharmacological Effects

The biological activities associated with this compound include:

  • Carbonic Anhydrase Inhibition :
    • Studies have shown that this compound acts as a potent inhibitor of carbonic anhydrases, with nanomolar affinities reported for certain isoforms. For instance, one study found a dissociation constant (KdK_d) of approximately 6 nM for CA I, indicating high potency .
  • Antitumor Activity :
    • Although some derivatives of benzenesulfonamides have been tested for antitumor activity, specific studies on this compound have not yet demonstrated significant efficacy against cancer cell lines in vivo .
  • Anti-inflammatory Properties :
    • The compound's ability to modulate enzyme activity suggests potential anti-inflammatory effects; however, further studies are needed to elucidate these properties comprehensively.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of similar compounds within the benzenesulfonamide class. Below is a summary of relevant findings:

StudyFindings
Dabbagh et al. (2014)Investigated various benzenesulfonamides as inhibitors of carbonic anhydrases; found that structural modifications significantly impacted binding affinity .
Research on N-substituted derivativesHighlighted the importance of hydrophobic interactions in enhancing binding to CA isoforms .
In vivo studies on related compoundsReported limited antitumor activity against mouse lymphoid leukemia but suggested further exploration into structural variations could yield more potent agents .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Comparisons

Substituent Effects on Bioactivity: The iodine atom in the target compound increases molecular weight and lipophilicity compared to non-halogenated analogs like 4-Amino-N-methylbenzenemethanesulfonamide. This may improve membrane permeability but reduce aqueous solubility . Heterocyclic substitutions (e.g., isoxazolyl or thiazolyl groups in ) enhance interactions with biological targets like enzymes or receptors, often leading to higher antimicrobial activity.

Synthesis Complexity: Introducing iodine at position 3 likely requires halogenation steps (e.g., electrophilic substitution or metal-catalyzed coupling), which are more complex than the synthesis of non-iodinated analogs .

Solubility and Stability :

  • The iodine atom’s electron-withdrawing nature may stabilize the sulfonamide group against hydrolysis. However, polar substituents like the hydroxyethyl sulfone group in improve solubility in aqueous media, a feature absent in the target compound.

Research Findings and Pharmacological Implications

  • Antimicrobial Activity : Sulfonamides with heterocyclic groups (e.g., thiazolyl in ) exhibit potent antibacterial effects due to competitive inhibition of dihydropteroate synthase. The iodine substituent in the target compound could further enhance binding affinity to bacterial enzymes .
  • Metallocomplex Formation: Compounds like 3-(4-acetyl-3-hydroxyphenyl)diazenyl sulfonamides () form stable metal complexes, suggesting that the target compound’s iodine might facilitate coordination chemistry with transition metals for diagnostic or therapeutic applications .
  • Thermodynamic Stability : Derivatives with bulky substituents (e.g., iodine or heterocycles) often display higher thermal stability, as evidenced by crystallographic studies in .

Preparation Methods

The synthesis begins with the preparation of the sulfonamide backbone. A widely cited method involves reacting 4-nitrobenzyl bromide with sodium sulfite to form sodium 4-nitrobenzyl sulfonate . This intermediate is subsequently treated with phosphorus pentachloride (PCl₅) in toluene to generate the sulfonyl chloride, which reacts with methylamine to yield 4-nitro-N-methylbenzenemethanesulfonamide .

Reaction Conditions:

  • Step 1 (Sulfonation):

    • Reagents: 4-Nitrobenzyl bromide, sodium sulfite, methanol, water.

    • Temperature: Reflux (≈65–70°C).

    • Yield: >90% .

  • Step 2 (Sulfonamide Formation):

    • Reagents: Sodium 4-nitrobenzyl sulfonate, PCl₅, methylamine.

    • Solvent: Toluene.

    • Temperature: Reflux (≈110°C).

    • Yield: 79% .

This two-step approach ensures high purity and scalability, with toluene facilitating azeotropic water removal to drive the reaction to completion.

Reduction of Nitro Group to Amine

The nitro group in 4-nitro-N-methylbenzenemethanesulfonamide is reduced to an amine using catalytic hydrogenation. Palladium on carbon (Pd/C) in a hydroalcoholic solvent (ethanol/water) under hydrogen gas achieves near-quantitative conversion .

Optimized Parameters:

  • Catalyst: 5% Pd/C (Degussa SP1-871).

  • Solvent System: Ethanol/water (1:2 ratio).

  • Temperature: 35–40°C.

  • Pressure: Atmospheric H₂.

  • Yield: 88% .

Alternative methods employ hydrazine hydrate as a reducing agent, which avoids costly catalysts and simplifies mother liquor recycling. For example, hydrazine hydrate reduces 4-nitro-N-methylphenyl methane sulfonamide to the amine with >92% yield .

Regioselective Iodination

Iodination at the 3-position is achieved using iodine in aqueous sodium bicarbonate. This electrophilic substitution reaction requires precise stoichiometry to prevent di-iodination.

Procedure:

  • Reagents: 4-Amino-N-methylbenzenemethanesulfonamide, iodine (2 equivalents), NaHCO₃.

  • Solvent: Water.

  • Temperature: Ambient (25°C).

  • Reaction Time: 2 hours (monitored via HPLC).

  • Work-Up: Extraction with ethyl acetate, washing with sodium thiosulfate to remove excess iodine.

  • Yield: 85% .

Critical Considerations:

  • Excess iodine increases di-iodinated byproducts.

  • Sodium bicarbonate maintains a mildly basic pH, enhancing iodine’s electrophilicity.

Comparative Analysis of Methodologies

Parameter Catalytic Hydrogenation Hydrazine Reduction
Yield 88%92%
Cost High (Pd/C catalyst)Low
Byproducts MinimalTrace hydrazine derivatives
Scalability Industrial (>100 kg batches)Lab-scale optimized
Reaction Time 10–16 hours4–8 hours

Catalytic hydrogenation remains the industry standard for purity, while hydrazine-based methods offer cost advantages for smaller-scale production.

Purification and Characterization

Post-synthetic purification involves:

  • Crystallization: From ethyl acetate/hexane mixtures.

  • Chromatography: Silica gel (ethyl acetate/hexane, 7:3) for analytical validation .

  • Spectroscopic Data:

    • ¹H NMR (CDCl₃): δ 7.4 (s, 2H), 4.6 (bs, 2H), 4.1 (m, 3H), 2.75 (d, 3H) .

    • HPLC Purity: >99.5% .

Industrial-Scale Optimization

The EP0711769A1 patent details a kilogram-scale process emphasizing:

  • Solvent Recovery: Reuse of toluene and ethanol reduces waste.

  • Catalyst Recycling: Pd/C filtration and reactivation.

  • Iodination Control: Sequential iodine addition to minimize over-substitution .

Q & A

Q. What synthetic methodologies are commonly employed for preparing 4-Amino-3-iodo-N-methyl-benzenemethanesulfonamide?

The synthesis typically involves multi-step functionalization of benzenesulfonamide derivatives. Key steps include:

  • Iodination : Electrophilic aromatic substitution using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in the presence of a Lewis acid (e.g., FeCl₃) to introduce the iodine substituent at the 3-position .
  • Methylation : Alkylation of the sulfonamide nitrogen using methyl iodide (CH₃I) under basic conditions (e.g., NaH or K₂CO₃) to achieve N-methylation .
  • Amino group protection : Use of acetyl or tert-butoxycarbonyl (Boc) groups to prevent undesired side reactions during synthesis . Purification is achieved via column chromatography or recrystallization, with yields optimized by controlling reaction temperature and stoichiometry .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and methyl group integration. The iodine atom’s electron-withdrawing effect causes distinct deshielding in aromatic proton signals .
  • X-ray Crystallography : Resolves the 3D structure, including hydrogen-bonding networks (e.g., N–H⋯O interactions between sulfonamide groups and adjacent molecules) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, particularly for iodinated derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for iodinated benzenesulfonamide derivatives?

Discrepancies in NMR or IR spectra often arise from tautomerism or solvent effects. Methodological approaches include:

  • Variable Temperature (VT) NMR : Identifies dynamic processes (e.g., rotational barriers in N-methyl groups) .
  • Density Functional Theory (DFT) : Computes theoretical spectra to compare with experimental data, resolving ambiguities in peak assignments .
  • Crystallographic validation : Cross-referencing spectroscopic data with X-ray structures ensures accurate interpretation .

Q. What strategies optimize the regioselective introduction of iodine in benzenesulfonamide derivatives?

Regioselectivity is influenced by:

  • Directing groups : The amino group at the 4-position directs iodination to the 3-position via resonance effects .
  • Catalytic systems : Use of Pd(II) catalysts or iodine-specific promoters (e.g., HIO₃ in acetic acid) enhances selectivity .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states for electrophilic substitution .

Q. How can computational chemistry predict the reactivity of this compound in biological systems?

  • Molecular docking : Models interactions with target proteins (e.g., carbonic anhydrase) to predict binding affinity and selectivity .
  • ADMET profiling : Predicts pharmacokinetic properties (absorption, metabolism) using tools like SwissADME or ADMETlab .
  • Electrostatic Potential Maps : Identify reactive sites for nucleophilic/electrophilic attack, guiding derivatization for enhanced bioactivity .

Q. What experimental designs are effective for studying the biological activity of this compound?

  • In vitro assays : Enzyme inhibition studies (e.g., carbonic anhydrase isoforms) using UV-Vis spectroscopy to monitor substrate conversion .
  • Cell-based assays : Cytotoxicity screening (MTT assay) against cancer cell lines, with dose-response curves to determine IC₅₀ values .
  • Comparative studies : Benchmark activity against structurally similar sulfonamides (e.g., 3-Amino-4-chloro-N,N-diethyl-benzenesulfonamide) to establish structure-activity relationships (SAR) .

Methodological Challenges and Solutions

Q. How to address low yields in N-methylation reactions of benzenesulfonamides?

  • Base selection : Use stronger bases (e.g., NaH instead of K₂CO₃) to deprotonate the sulfonamide nitrogen efficiently .
  • Solvent optimization : Anhydrous DMF or THF minimizes side reactions with moisture .
  • Methylating agent alternatives : Dimethyl sulfate [(CH₃)₂SO₄] or methyl triflate (CF₃SO₃CH₃) may improve reactivity .

Q. What analytical approaches differentiate between sulfonamide tautomers?

  • IR spectroscopy : Detects N–H stretching frequencies (~3200 cm⁻¹) in non-tautomeric forms .
  • ¹⁵N NMR : Resolves tautomeric equilibria by observing nitrogen chemical shifts .
  • Crystallography : Provides definitive evidence of tautomeric forms in the solid state .

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